N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenylmethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative and a suitable leaving group on the pyrimidine ring.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group or the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the pyrazole ring.
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOPWTQJIDZMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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